1-Azido-1,1,2,2,2-pentafluoroethane
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Overview
Description
The compound with the molecular formula 1-Azido-1,1,2,2,2-pentafluoroethane is a fluorinated azide. This compound is characterized by the presence of multiple fluorine atoms and an azide group. Fluorinated azides are known for their high reactivity and are often used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated azides typically involves the reaction of fluorinated precursors with sodium azide. One common method is the reaction of fluorinated alkyl halides with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of fluorinated azides often involves the use of continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous side reactions. The starting materials are typically fluorinated hydrocarbons, which are reacted with sodium azide under controlled conditions to produce the desired fluorinated azide.
Chemical Reactions Analysis
Types of Reactions
Fluorinated azides undergo a variety of chemical reactions, including:
Substitution Reactions: Fluorinated azides can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions:
Decomposition Reactions: Fluorinated azides can decompose to release nitrogen gas and form fluorinated radicals, which can further react with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, aprotic solvents (DMF, DMSO), room temperature.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature to slightly elevated temperatures.
Decomposition: Heat or photolysis, inert atmosphere.
Major Products Formed
Substitution: Fluorinated amines or other substituted products.
Cycloaddition: Triazoles.
Decomposition: Fluorinated radicals and nitrogen gas.
Scientific Research Applications
Fluorinated azides have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of fluorinated azides involves the reactivity of the azide group and the influence of the fluorine atoms. The azide group can participate in cycloaddition reactions, forming stable triazole rings. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Non-fluorinated Azides: These compounds lack the fluorine atoms and generally exhibit lower reactivity compared to fluorinated azides.
Fluorinated Alkanes: These compounds contain fluorine atoms but lack the azide group, resulting in different reactivity and applications.
Uniqueness
Fluorinated azides are unique due to the combination of high reactivity from the azide group and the stability imparted by the fluorine atoms. This makes them valuable intermediates in chemical synthesis and useful in a variety of scientific applications.
Properties
IUPAC Name |
1-azido-1,1,2,2,2-pentafluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5N3/c3-1(4,5)2(6,7)9-10-8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCLASCLZKEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(N=[N+]=[N-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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